

Diethyl 8-bromooctylphosphonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diethyl 8-bromooctylphosphonate

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This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **Diethyl 8-bromooctylphosphonate** (CAS No. 124939-70-4), a key intermediate in pharmaceutical research and development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

Diethyl 8-bromooctylphosphonate is a phosphonate ester containing a terminal bromine atom, making it a versatile bifunctional molecule. Its key properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₆ BrO ₃ P	[1][2]
Molecular Weight	329.21 g/mol	[1][2]
CAS Number	124939-70-4	[1][2]
Appearance	No data available	
Boiling Point	No data available	
Density	No data available	
Refractive Index	No data available	
Solubility	No data available	

Synthesis and Characterization

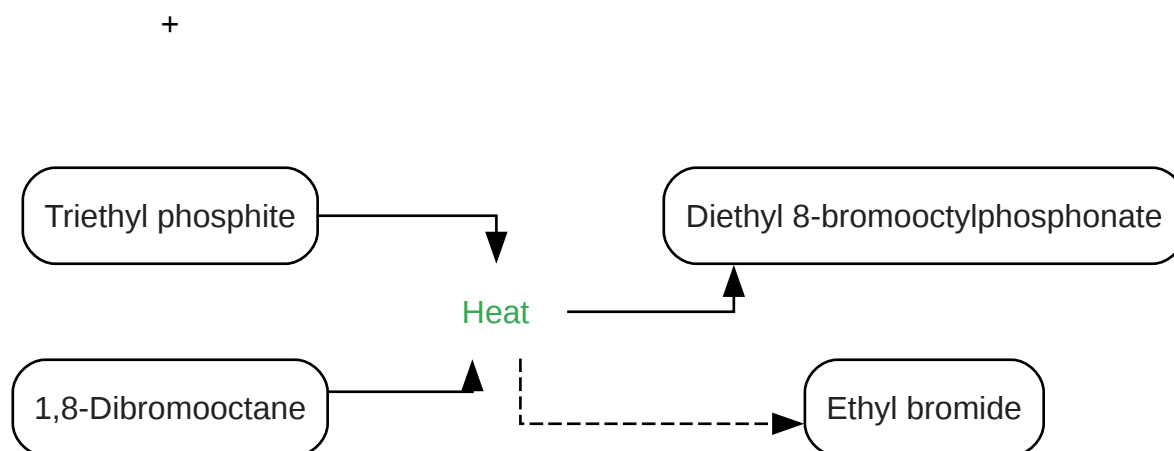
The primary synthetic route to **Diethyl 8-bromooctylphosphonate** is the Michaelis-Arbuzov reaction.[3][4][5] This well-established method for forming carbon-phosphorus bonds involves the reaction of a trialkyl phosphite with an alkyl halide.[3][4][5]

Experimental Protocol: Michaelis-Arbuzov Reaction

A general procedure for the synthesis of dialkyl alkylphosphonates via the Michaelis-Arbuzov reaction is as follows:

- **Reaction Setup:** A round-bottom flask is charged with the alkyl halide (in this case, 1,8-dibromooctane) and an excess of triethyl phosphite. The flask is equipped with a reflux condenser and placed under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction Conditions:** The reaction mixture is heated, typically to a temperature between 100-160°C. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature. The excess triethyl phosphite and the ethyl bromide byproduct are removed under reduced pressure.

- Purification: The crude product is then purified, commonly by vacuum distillation or column chromatography on silica gel, to yield the pure **Diethyl 8-bromooctylphosphonate**.



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Fig. 1: Michaelis-Arbuzov reaction for the synthesis of **Diethyl 8-bromooctylphosphonate**.

Spectroscopic Characterization

While specific spectra for **Diethyl 8-bromooctylphosphonate** are not readily available in the public domain, the expected spectroscopic features can be predicted based on its structure.

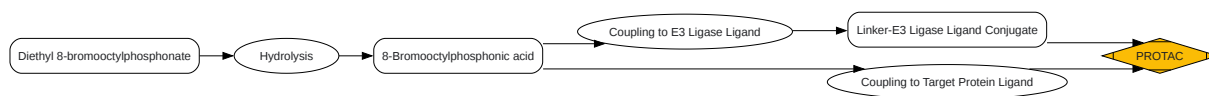
- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups of the phosphonate (a triplet for the CH_3 and a quartet for the OCH_2), and multiplets for the eight methylene groups of the octyl chain. The methylene group adjacent to the bromine atom (C8) and the methylene group alpha to the phosphorus atom (C1) would appear at distinct chemical shifts.
- ^{13}C NMR: The carbon NMR spectrum would display signals for each of the unique carbon atoms in the molecule. The chemical shifts would be influenced by the neighboring heteroatoms (oxygen, phosphorus, and bromine).
- ^{31}P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds and would show a single resonance for the phosphonate group. The chemical shift would be in the typical range for phosphonates.

- IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the P=O stretching vibration, typically in the region of 1250-1200 cm^{-1} . C-H stretching and bending vibrations for the alkyl groups would also be present.

Applications in Drug Development

A significant application of **Diethyl 8-bromooctylphosphonate** is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The **Diethyl 8-bromooctylphosphonate** serves as a versatile building block for the linker component of a PROTAC. The phosphonate group can be hydrolyzed to the corresponding phosphonic acid, which can then be coupled to a ligand for an E3 ligase. The terminal bromine atom provides a reactive handle for attachment to a ligand that binds to the target protein. The eight-carbon alkyl chain provides spatial separation between the two ligands, which is crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.



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Fig. 2: General workflow for the use of **Diethyl 8-bromooctylphosphonate** in PROTAC synthesis.

Conclusion

Diethyl 8-bromooctylphosphonate is a valuable chemical entity for researchers in the field of drug discovery and development. Its utility as a linker in the construction of PROTACs highlights its importance in the development of novel therapeutic modalities. Further characterization of its physicochemical properties would be beneficial to the scientific community.

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References

- 1. 124939-70-4[diethyl 8-bromooctylphosphonate][diethyl 8-bromooctylphosphonate]-范德生物科技公司 [bio-fount.com]
- 2. biorbyt.com [biorbyt.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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